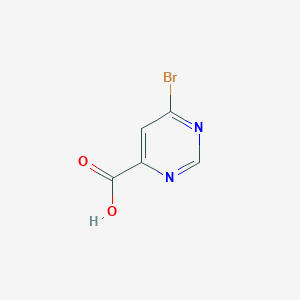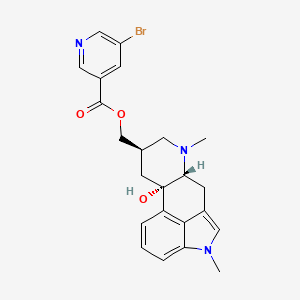
10alpha-Hydroxy Nicergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10alpha-Hydroxy Nicergoline is a derivative of nicergoline, an ergot alkaloid. Nicergoline is primarily used as a cerebral vasodilator and in the treatment of various vascular disorders, including senile dementia and migraines of vascular origin . The compound enhances cerebral blood flow and oxygen utilization in brain cells, improving mental clarity and agility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 10alpha-Hydroxy Nicergoline involves several steps:
Photocatalysis Reaction: Ergot alcohol reacts in a methanol-sulfuric acid system under photocatalysis to prepare 10alpha-methoxyl-light ergot alcohol.
Industrial Production Methods: A new nanospray drying method has been developed for the preparation of nicergoline pure nanoparticles. This method involves spray drying a water-ethanol solution using a Nano Spray Dryer Büchi B-90, resulting in spherical pure nanoparticles .
Types of Reactions:
Oxidation: Nicergoline can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nicergoline can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of nicergoline.
Reduction: Reduced derivatives of nicergoline.
Substitution: Substituted nicergoline derivatives with various functional groups.
Applications De Recherche Scientifique
10alpha-Hydroxy Nicergoline has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of vascular disorders, dementia, and migraines.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
10alpha-Hydroxy Nicergoline acts by inhibiting the postsynaptic alpha (1)-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation . Additionally, it enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .
Comparaison Avec Des Composés Similaires
Ergotamine: Another ergot alkaloid used to treat migraines.
Cabergoline: An ergot derivative used to treat hyperprolactinemia.
Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.
Uniqueness of 10alpha-Hydroxy Nicergoline: Unlike many other ergolines, such as ergotamine, this compound is not associated with cardiac fibrosis . It has a broad spectrum of action, including vasodilation, enhancement of neurotransmitter function, inhibition of platelet aggregation, and promotion of metabolic activity .
Propriétés
Formule moléculaire |
C23H24BrN3O3 |
|---|---|
Poids moléculaire |
470.4 g/mol |
Nom IUPAC |
[(6aR,9R,10aS)-10a-hydroxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O3/c1-26-12-16-7-20-23(29,18-4-3-5-19(26)21(16)18)8-14(11-27(20)2)13-30-22(28)15-6-17(24)10-25-9-15/h3-6,9-10,12,14,20,29H,7-8,11,13H2,1-2H3/t14-,20-,23+/m1/s1 |
Clé InChI |
PCKJONBQKJQXEK-ZTWLPKFNSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |
SMILES canonique |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)O)COC(=O)C5=CC(=CN=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-Ethynyl-13-methyl-17-trimethylsilyloxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123750.png)
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)cyclohexyl]oxycyclohexyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B15123762.png)
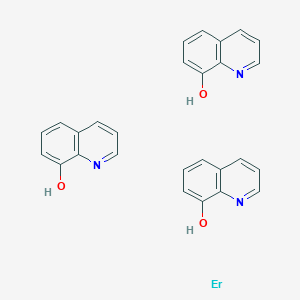
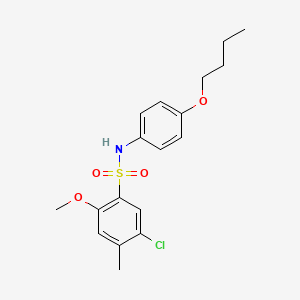
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
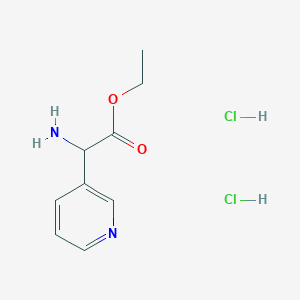
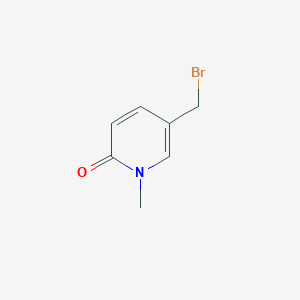
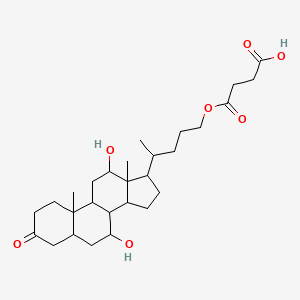
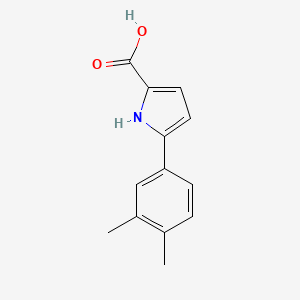
![Exo-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B15123795.png)
![3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)
